

# Discovery and history of Dipropofo compound

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An In-depth Technical Guide on the Discovery and History of **Dipropofol** (Propofol)

### Introduction

Propofol (2,6-diisopropylphenol), marketed as Diprivan®, is a short-acting, intravenously administered hypnotic agent.[1][2][3] Its introduction revolutionized anesthesia practice due to its favorable pharmacokinetic profile, including rapid onset of action, short duration, and minimal side effects like nausea and vomiting.[1][3][4] This document provides a comprehensive technical overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to Propofol, intended for researchers, scientists, and professionals in drug development.

### **Discovery and History**

The journey of Propofol's development was a multi-year endeavor led by Dr. John B. Glen, a veterinary anesthesiologist at Imperial Chemical Industries (ICI).[1][3] The research, which spanned thirteen years, aimed to create a safer and more efficient intravenous anesthetic to overcome the limitations of existing agents like thiopentone, which were associated with prolonged recovery times.[3][5][6]

The key milestones in the development of Propofol are outlined below:

1973: Propofol, initially coded as ICI 35868, was first synthesized.[1] It was selected from a
series of ortho-alkylated phenols after extensive evaluation of their anesthetic potencies and
pharmacokinetic profiles.[1]

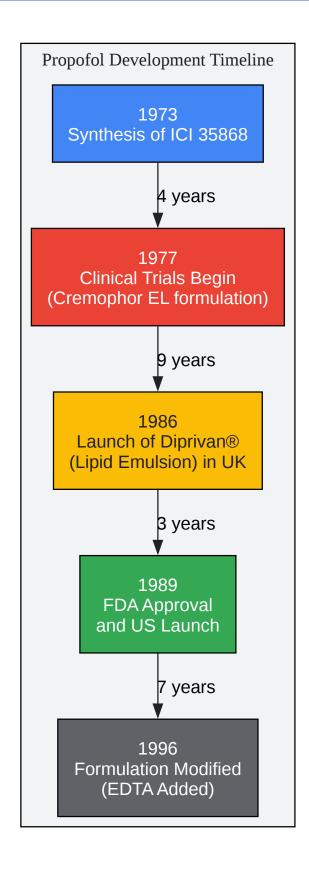
### Foundational & Exploratory





- 1977: The compound entered clinical trials.[1] The initial formulation used Cremophor EL, a solubilizing agent, but this led to anaphylactoid reactions, prompting a search for a new formulation.[7][8]
- 1986: After extensive research, a stable lipid emulsion formulation was developed. This
  formulation, consisting of 1% propofol, 10% soybean oil, 1.2% purified egg phospholipid, and
  2.25% glycerol, was launched in the United Kingdom and New Zealand under the brand
  name Diprivan.[1]
- 1989: Diprivan received approval from the U.S. Food and Drug Administration (FDA) and was introduced to the US market.[1][5]
- Post-1990s: Following reports of bacterial contamination due to improper handling, the formulation was modified to include a chelating agent, disodium edetate (EDTA), to inhibit microbial growth.[5][9]





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Caption: Key milestones in the discovery and development of Propofol.



## **Chemical Synthesis**

Propofol is chemically known as 2,6-diisopropylphenol.[2] The primary industrial synthesis method involves the Friedel-Crafts alkylation of phenol with isopropylene or isopropyl alcohol (IPA) over an acid catalyst.[10][11]

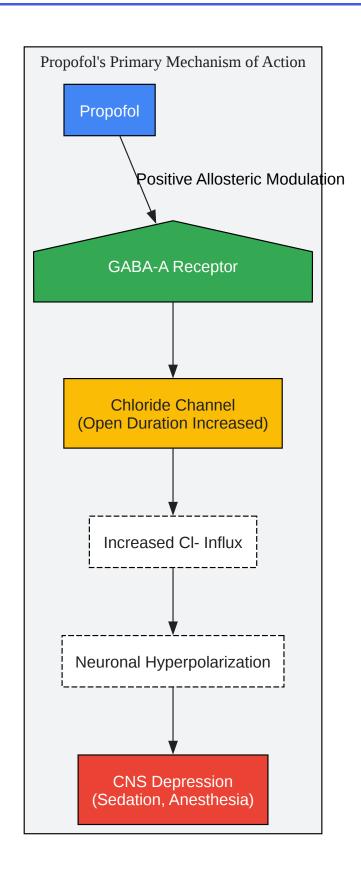
More recently, continuous-flow synthesis methods have been developed, offering advantages in safety, scalability, and efficiency. One such method involves a two-step procedure: a double Friedel-Crafts alkylation of p-hydroxybenzoic acid, followed by a decarboxylation step to yield Propofol.[12][13]

### **Mechanism of Action**

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[2] [14][15]

- GABA-A Receptor Modulation: Propofol binds to a specific site on the GABA-A receptor, increasing the duration that the chloride ion channel remains open in response to GABA binding.[15] This enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a potentiation of the inhibitory effect.[14][15] At high doses, Propofol may also directly activate the GABA-A receptor in the absence of GABA.[1]
- Other Targets: Secondary mechanisms that may contribute to its anesthetic effects include the inhibition of N-methyl-D-aspartate (NMDA) receptors and the activation of glycine receptors.[15]
- Cardioprotective Signaling: Studies have shown that Propofol can activate pro-survival
  signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase
  (JAK) 2/signal transducer and activator of transcription (STAT) 3 pathways, which may
  contribute to its cardioprotective effects observed in some clinical settings.[16]





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Caption: Signaling pathway of Propofol's action on the GABA-A receptor.



# **Physicochemical and Pharmacokinetic Properties**

Propofol is a highly lipophilic molecule, which is slightly soluble in water.[17] This property dictates its formulation as an oil-in-water emulsion and is key to its rapid onset of action, as it readily crosses the blood-brain barrier.[2][17]

#### **Data Presentation**

The following tables summarize the key quantitative data for Propofol.

Table 1: Physicochemical Properties of Propofol

| Property                            | Value        | Reference |
|-------------------------------------|--------------|-----------|
| Molecular Formula                   | C12H18O      | [17]      |
| Molecular Weight                    | 178.27 g/mol | [17]      |
| рКа                                 | 11           | [17]      |
| Octanol/Water Partition Coefficient | 6761:1       | [17]      |

Table 2: Pharmacokinetic Parameters of Propofol



| Parameter                                | Value               | Notes   | Reference |
|--|---------------------|---|-----------|
| Onset of Action                          | 15 - 40 seconds     | Time for one arm-<br>brain circulation.                             | [1][17]   |
| Duration of Action (single bolus)        | 3 - 10 minutes      | Due to rapid redistribution from CNS to other tissues.              | [1][2]    |
| Redistribution Half-<br>time             | 2 - 8 minutes       | Termination of CNS effects after a bolus dose.                      | [18]      |
| Elimination Half-life                    | 1.5 - 31 hours      | Varies based on model and duration of infusion.                     | [1][14]   |
| Terminal Half-life (3-compartment model) | 286 (± 36) minutes  | From a study of patients after a 2.5 mg/kg induction dose.          | [19]      |
| Clearance                                | 1803 (± 125) ml/min | Indicates rapid<br>metabolism at hepatic<br>and extrahepatic sites. | [19]      |
| Volume of Distribution (Vd)              | 755 (± 109) Litres  | Reflects high lipid solubility and tissue uptake.                   | [19]      |
| Protein Binding                          | 95 - 99%            | Highly protein-bound in vivo.                                       | [1]       |

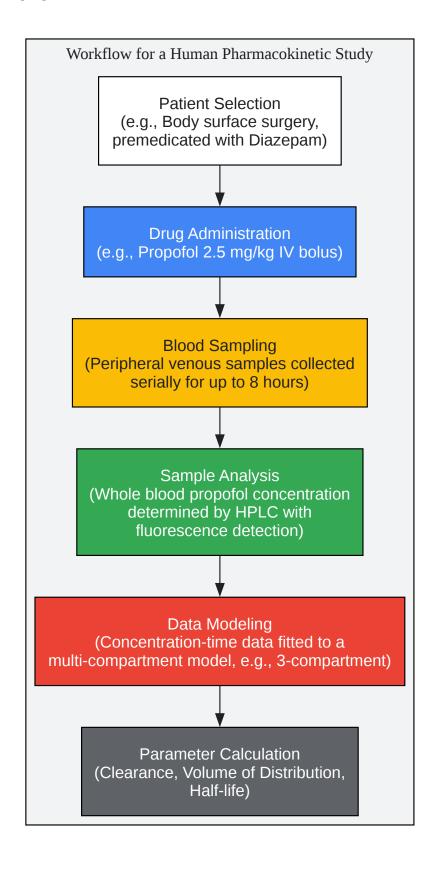
# **Experimental Protocols**

Detailed experimental protocols are crucial for replicating and building upon foundational research. Below is a generalized methodology for a key type of experiment used in the characterization of Propofol.

## **Protocol: Pharmacokinetic Analysis in Humans**



This protocol is based on methodologies described in early clinical studies of Propofol's disposition kinetics.[19]





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Caption: A typical experimental workflow for a pharmacokinetic study of Propofol.

- 1. Objective: To determine the disposition kinetics (half-life, clearance, volume of distribution) of Propofol following a single intravenous induction dose.
- 2. Subjects: A cohort of patients (e.g., n=12) scheduled for elective body surface surgery. Premedication, such as oral diazepam (10 mg), is administered prior to the study.[19]
- 3. Drug Administration: Anesthesia is induced with a single intravenous bolus of Propofol at a standardized dose (e.g., 2.5 mg/kg).[19] Anesthesia is subsequently maintained with other agents (e.g., halothane and nitrous oxide) to isolate the kinetics of the induction dose.[19]
- 4. Sample Collection: Peripheral venous blood samples are collected at predetermined intervals. For example: immediately before injection, and then at 2, 4, 6, 8, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-injection.[19]
- 5. Analytical Method: Whole blood concentrations of Propofol are quantified using a validated high-pressure liquid chromatography (HPLC) method with fluorescence detection.[19] This provides the necessary sensitivity and specificity to measure the drug concentrations over time.
- 6. Data Analysis: The resulting blood concentration-time data for each patient is fitted to a pharmacokinetic model using specialized software. A three-compartment model is often found to best describe the data, allowing for the calculation of key parameters such as clearance, volume of distribution, and terminal half-life.[19]

### Conclusion

The discovery and development of Propofol marked a significant advancement in the field of anesthesiology. Its unique pharmacokinetic profile, a direct result of its chemical structure and formulation, provides anesthesiologists with a highly controllable and predictable agent for the induction and maintenance of anesthesia. The foundational research into its synthesis, mechanism of action, and pharmacokinetics has not only established it as an essential medicine worldwide but also continues to inform the development of new anesthetic agents and drug delivery systems.[1][3]



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### References

- 1. Propofol Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. anesthesiaserviceswa.com [anesthesiaserviceswa.com]
- 4. researchgate.net [researchgate.net]
- 5. diprivan-us.com [diprivan-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Propofol PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Synthesis of Propofol PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. What is the mechanism of Propofol? [synapse.patsnap.com]
- 16. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Pharmacokinetics and Pharmacology of Propofol (Diprivan) [pharmacology2000.com]



- 19. Pharmacokinetics of propofol ('Diprivan') as an induction agent PubMed [pubmed.ncbi.nlm.nih.gov]
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